REACTION_CXSMILES
|
C([O:4][C:5]1[C:14]([O:15]C(=O)C)=[CH:13][C:12]2[C:7](=[CH:8][C:9]([S:19](Cl)(=[O:21])=[O:20])=[CH:10][CH:11]=2)[CH:6]=1)(=O)C.[NH3:23].[Na+].C(OC1C=C2C(=CC=1OC(=O)C)C=C(S([O-])(=O)=O)C=C2)(=O)C>O1CCCC1>[OH:4][C:5]1[C:14]([OH:15])=[CH:13][C:12]2[C:7](=[CH:8][C:9]([S:19]([NH2:23])(=[O:21])=[O:20])=[CH:10][CH:11]=2)[CH:6]=1 |f:2.3|
|
Name
|
2,3-diacetoxy-7-naphthalenesulfonyl chloride
|
Quantity
|
0.0583 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC2=CC(=CC=C2C=C1OC(C)=O)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
6,7-diacetoxy-2-naphthalenesulfonic acid sodium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].C(C)(=O)OC=1C=C2C=CC(=CC2=CC1OC(C)=O)S(=O)(=O)[O-]
|
Name
|
pale violet solid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 150 ml
|
Type
|
CUSTOM
|
Details
|
The residue from evaporation of the
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhydrous sodium sulfate) solution
|
Type
|
DISSOLUTION
|
Details
|
portions of ether and then dissolved in 150 ml
|
Type
|
CONCENTRATION
|
Details
|
concentrated at the water pump
|
Type
|
CUSTOM
|
Details
|
to give 9.7 g
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 50 ml
|
Type
|
CUSTOM
|
Details
|
of water gave 5.1 g
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
OC1=CC2=CC(=CC=C2C=C1O)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |